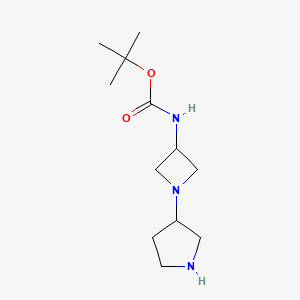

tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate

Description

tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate is a heterocyclic compound featuring an azetidine ring linked to a pyrrolidine moiety, with a tert-butyl carbamate protecting group. This structure is critical in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting receptors such as histamine H3 . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the azetidine-pyrrolidine framework contributes to conformational rigidity, influencing binding affinity and pharmacokinetics .

Properties

IUPAC Name |

tert-butyl N-(1-pyrrolidin-3-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)14-9-7-15(8-9)10-4-5-13-6-10/h9-10,13H,4-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRMGJKPWGLLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662505 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883547-40-8 | |

| Record name | tert-Butyl [1-(pyrrolidin-3-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate, also known by its CAS number 883547-69-1, is a carbamate compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a pyrrolidine ring, and an azetidine moiety, contributing to its steric bulk and potential interactions with biological targets. Its molecular formula is , with a molecular weight of 255.36 g/mol. The presence of both nitrogen-containing rings positions this compound as a candidate for pharmacological investigation, particularly in the context of central nervous system disorders due to its ability to interact with neurotransmitter receptors.

The mechanism by which this compound exerts its effects is not fully elucidated; however, similar compounds have shown interactions with neurotransmitter systems. The steric hindrance provided by the tert-butyl group may influence the compound's binding affinity and selectivity towards various receptors or enzymes involved in neurological pathways.

Biological Activity

Research indicates that compounds containing both pyrrolidine and azetidine rings can exhibit diverse biological activities. The following table summarizes the biological activities observed in related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Carbamazepine | Dibenzazepine core | Anticonvulsant | Lacks steric hindrance |

| Pyrrolidine Derivatives | Nitrogen heterocycles | Varies widely | Diverse reactivity |

| Azetidine Derivatives | Cyclic amines | Varies widely | Potential for unique interactions |

| This compound | Tert-butyl and dual nitrogen rings | Potential CNS activity | Distinct pharmacological properties |

Case Studies and Research Findings

-

Neuropharmacological Studies :

Preliminary studies on structurally similar compounds have indicated potential neuropharmacological effects. For instance, modifications on nitrogen atoms significantly alter their biological activity, suggesting that this compound could exhibit unique pharmacodynamic properties. -

Binding Affinity Studies :

Molecular docking simulations are essential for evaluating the binding affinity of this compound to various biological targets. These studies can provide insights into the potential therapeutic applications in treating neurological disorders. -

In Vitro Assays :

In vitro assays examining the interactions of this compound with neurotransmitter receptors are crucial for understanding its pharmacological profile. Such studies could reveal whether this compound acts as an agonist or antagonist at specific receptor sites.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a drug candidate due to its structural features that may interact with various biological targets, particularly in the central nervous system (CNS). Compounds containing both pyrrolidine and azetidine rings have shown promise in treating neurological disorders, suggesting that tert-butyl (1-(pyrrolidin-3-yl)azetidin-3-yl)carbamate may exhibit similar properties.

Potential therapeutic areas include:

- CNS Disorders : Research indicates that derivatives of this compound may modulate neurotransmitter receptors, potentially offering therapeutic benefits in conditions like depression or anxiety.

Enzyme Inhibition Studies

Studies have shown that carbamates can act as enzyme inhibitors. The unique structure of this compound allows it to be evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways.

Example Case Study :

A study examining similar carbamate derivatives found that modifications to the nitrogen atoms significantly affected their enzyme inhibition profiles. This suggests that this compound could be optimized for enhanced efficacy against target enzymes.

Synthesis of Novel Compounds

As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in developing new pharmacologically active compounds.

Synthesis Pathway :

The synthesis typically involves the reaction of tert-butyl carbamate with suitable pyrrolidine and azetidine derivatives under controlled conditions, often using solvents like DMSO or THF.

Research into the biological activity of this compound includes:

Binding Affinity Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various receptors. These studies are crucial for understanding how modifications to its structure can enhance or diminish its pharmacological effects.

In Vitro Assays

In vitro assays are conducted to evaluate the compound's effects on cellular processes, such as cell viability and apoptosis. Preliminary results suggest that compounds with similar structures exhibit varied biological activities based on their specific configurations.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Alkyl groups (e.g., ethyl in 24c) improve lipophilicity, while aryl groups (e.g., benzyl in ) enhance steric bulk, affecting target selectivity.

- Chirality : Enantiomers like (R)- and (S)-tert-butyl derivatives exhibit distinct biological activities due to stereospecific interactions .

Key Observations :

Preparation Methods

Protection of Amines with tert-Butyl Carbamate

- The amine precursor (e.g., pyrrolidin-3-amine or azetidin-3-amine derivatives) is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This reaction is typically conducted in solvents like dichloromethane or acetonitrile at room temperature.

- The Boc protection stabilizes the amine and facilitates subsequent synthetic steps.

Formation of the Azetidine Ring

- Azetidine rings are commonly synthesized by intramolecular nucleophilic substitution.

- A typical approach involves preparing a haloamine intermediate where the nucleophilic amine attacks an electrophilic carbon bearing a leaving group (e.g., bromide or tosylate) to close the four-membered ring.

- Reaction conditions often include heating in polar aprotic solvents such as DMF or DMSO.

Coupling of Pyrrolidinyl and Azetidinyl Units

- The linkage between the pyrrolidin-3-yl and azetidin-3-yl moieties can be achieved via nucleophilic substitution or reductive amination.

- For example, a pyrrolidine derivative bearing an aldehyde or ketone group can be coupled with an azetidine amine under reductive amination conditions using sodium triacetoxyborohydride or similar reducing agents.

- Reaction is typically carried out in dichloroethane or methanol at ambient temperature overnight.

Representative Experimental Procedures and Data

The following table summarizes analogous preparation conditions from related tert-butyl carbamate derivatives, which can be adapted for the target compound:

| Step | Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, triethylamine, DCM, RT, 2-4 h | Pyrrolidin-3-amine or azetidin-3-amine | 80-95% | Standard amine protection |

| Azetidine Ring Closure | Heating at 80-150°C, DMF or DMSO, 12-24 h | Haloamine precursor | 50-75% | Intramolecular nucleophilic substitution |

| Reductive Amination | Sodium triacetoxyborohydride, DCE or MeOH, RT, overnight | Pyrrolidine aldehyde + azetidine amine | 70-85% | Coupling of rings |

| Purification | Reverse phase chromatography or silica gel column | - | - | Essential for product purity |

Detailed Research Findings

- Hydrogenation for amine deprotection : In related compounds, catalytic hydrogenation using 10% Pd/C in ethanol or methanol under mild conditions (1 atm H2, RT, 1-2 h) efficiently removes benzyl protecting groups to yield tert-butyl carbamate derivatives with high yields (72-88%).

- Use of bases : Triethylamine or N-ethyl-N,N-diisopropylamine (DIEA) are commonly employed bases to facilitate amine coupling reactions at elevated temperatures (100-150°C).

- Solvent choice : Polar solvents such as n-butanol, dichloromethane, and dimethylformamide are preferred for their ability to dissolve polar intermediates and support nucleophilic substitutions.

- Purification techniques : Reverse-phase flash chromatography with C-18 columns and gradient elution (e.g., 10-80% acetonitrile/water) is effective for isolating high-purity carbamate products.

Summary Table of Analogous Preparation Conditions

| Parameter | Conditions | Remarks |

|---|---|---|

| Temperature | 20°C to 150°C | Depending on step |

| Solvents | DCM, DMF, n-BuOH, MeOH, DCE | Chosen for solubility and reactivity |

| Bases | Triethylamine, DIEA | Facilitate coupling and protection |

| Catalysts | Pd/C (10%) | For hydrogenation steps |

| Reaction Time | 1 h to 24 h | Varies by step |

| Yields | 50-88% | Depends on reaction and purification |

Q & A

Q. Advanced

- Design of Experiments (DoE) : Statistically models variables (e.g., temperature, stoichiometry) to identify optimal conditions .

- Flow Chemistry : Enhances reproducibility and scalability by automating reaction steps (e.g., continuous hydrogenation) .

- Catalyst Screening : Testing palladium variants (e.g., Pd/C vs. Pd(OH)₂) to improve hydrogenolysis efficiency .

How can stereochemical control be achieved during azetidine-pyrrolidine framework assembly?

Q. Advanced

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-BINAP complexes) to direct stereochemistry during cyclization .

- Kinetic Resolution : Selective crystallization or enzymatic methods to isolate desired enantiomers .

- Computational Modeling : Predicts steric/electronic effects of substituents on ring conformation .

What methods resolve contradictions in proposed reaction mechanisms?

Q. Advanced

- Isotopic Labeling : Tracks atom migration (e.g., ¹³C-labeled tert-butyl groups) to verify intermediates .

- Kinetic Studies : Monitors rate laws to distinguish between concerted vs. stepwise pathways .

- In Situ Spectroscopy : FTIR or Raman detects transient species (e.g., carbamate intermediates) .

What are the primary applications in medicinal chemistry research?

Q. Basic

- Protecting Group : Shields amines during heterocycle functionalization (e.g., peptide synthesis) .

- Enzyme Inhibitors : Serves as a scaffold for targeting proteases or kinases due to its rigid bicyclic structure .

How does the tert-butyl carbamate group influence reactivity in downstream modifications?

Q. Advanced

- Steric Hindrance : Limits nucleophilic attack at the carbamate carbonyl, enabling selective reactions at other sites (e.g., azetidine nitrogen) .

- Acid Sensitivity : Deprotection via TFA or HCl generates free amines for further functionalization .

What in vitro assays evaluate the compound’s bioactivity?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets (e.g., serine hydrolases) using fluorogenic substrates .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to receptors (e.g., GPCRs) .

- Cell Viability Studies : Assess cytotoxicity in cancer lines (e.g., MTT assays) to prioritize drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.